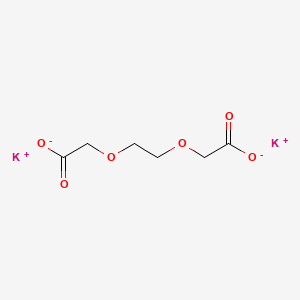
7-Hexadecene, 1,1-diethoxy-, (7Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hexadecene, 1,1-diethoxy-, (7Z)- is an organic compound with the molecular formula C20H40O2 It is a derivative of hexadecene, featuring two ethoxy groups attached to the first carbon atom and a double bond in the Z-configuration at the seventh carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexadecene, 1,1-diethoxy-, (7Z)- typically involves the reaction of hexadecene with diethyl ether in the presence of a strong acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with diethyl ether to form the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Catalyst: Strong acids such as sulfuric acid or hydrochloric acid
Solvent: Non-polar solvents like hexane or toluene
Industrial Production Methods
On an industrial scale, the production of 7-Hexadecene, 1,1-diethoxy-, (7Z)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
7-Hexadecene, 1,1-diethoxy-, (7Z)- can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) for hydrogenation.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) for substitution reactions.
Major Products
Oxidation: Epoxides or diols
Reduction: Saturated alkanes
Substitution: Compounds with different functional groups replacing the ethoxy groups
Scientific Research Applications
7-Hexadecene, 1,1-diethoxy-, (7Z)- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Hexadecene, 1,1-diethoxy-, (7Z)- involves its interaction with specific molecular targets and pathways. The ethoxy groups and the double bond play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form various intermediates that lead to the final products.
Comparison with Similar Compounds
Similar Compounds
7-Hexadecene, (Z)-: Lacks the ethoxy groups, making it less reactive in certain reactions.
1,1-Diethoxy-hexane: Lacks the double bond, affecting its reactivity and applications.
7-Hexadecene, 1,1-dimethoxy-, (7Z)-: Similar structure but with methoxy groups instead of ethoxy groups, leading to different reactivity and properties.
Uniqueness
7-Hexadecene, 1,1-diethoxy-, (7Z)- is unique due to the presence of both ethoxy groups and a double bond in the Z-configuration
Properties
CAS No. |
71673-22-8 |
|---|---|
Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
(E)-1,1-diethoxyhexadec-7-ene |
InChI |
InChI=1S/C20H40O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h13-14,20H,4-12,15-19H2,1-3H3/b14-13+ |
InChI Key |
VOJBKJKGAHHPBF-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCC(OCC)OCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


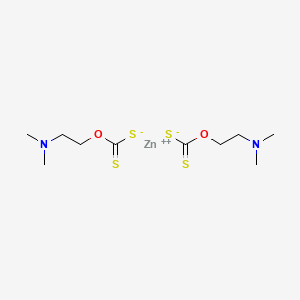

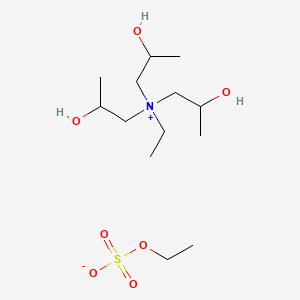
![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)
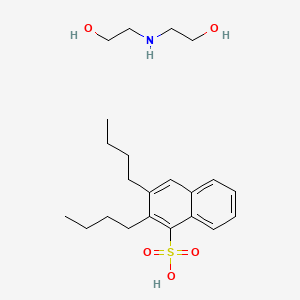


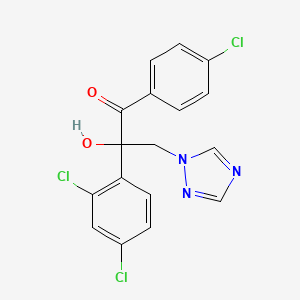
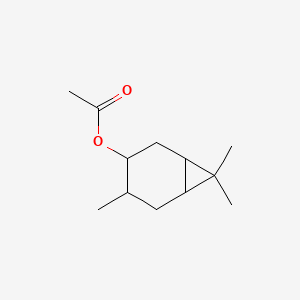
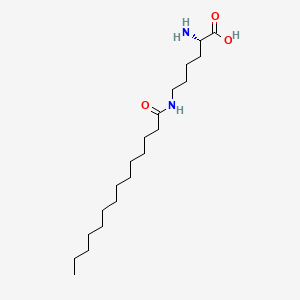
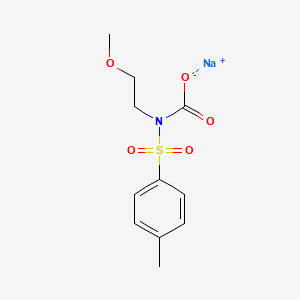

![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonic acid](/img/structure/B12677124.png)
